

Spectroscopic Characterization of 5-Bromo-8-nitroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-8-nitroisoquinoline**

Cat. No.: **B189721**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-8-nitroisoquinoline**, a key intermediate in the synthesis of various pharmacologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data

The spectroscopic data for **5-Bromo-8-nitroisoquinoline** is summarized below, providing key identifiers for molecular structure and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

Table 1: ^1H NMR Spectroscopic Data for **5-Bromo-8-nitroisoquinoline**[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent	Instrument Frequency (MHz)
9.78	s	-	H-1	DMSO-d ₆	500
8.84	d	5.9	H-3	DMSO-d ₆	500
8.35	AB	8.2	H-6 or H-7	DMSO-d ₆	500
8.33	d	8.3	H-6 or H-7	DMSO-d ₆	500
8.12	dd	J _a = 0.8, J _e = 6.0	H-4	DMSO-d ₆	500
10.0	s	-	H-1	CDCl ₃	500
9.39	s	-	-	CDCl ₃	500
8.85	d	5.76	H-3	CDCl ₃	500
8.17-8.22	m	-	H-6, H-7	CDCl ₃	500
8.12	d	8.14	H-4	CDCl ₃	500

Table 2: ¹³C NMR Spectroscopic Data for **5-Bromo-8-nitroisoquinoline**[1]

Chemical Shift (δ) ppm	Assignment	Solvent
148.1	C	DMSO-d ₆
145.7	C	DMSO-d ₆
145.3	C	DMSO-d ₆
134.5	C	DMSO-d ₆
133.4	C	DMSO-d ₆
127.8	C	DMSO-d ₆
125.8	C	DMSO-d ₆
120.0	C	DMSO-d ₆
118.9	C	DMSO-d ₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule.

Table 3: IR Spectroscopic Data for **5-Bromo-8-nitroisoquinoline**[\[1\]](#)

Wavenumber (cm ⁻¹)	Interpretation
3053	Aromatic C-H stretch
1619	C=C aromatic ring stretch
1580	C=C aromatic ring stretch
1530 (approx.)	Asymmetric NO ₂ stretch
1485	C=C aromatic ring stretch
1374	Symmetric NO ₂ stretch
1265	C-N stretch
1201	C-H in-plane bend

Note: The characteristic absorptions for the nitro group (NO_2) are expected in the regions of $1560\text{-}1490\text{ cm}^{-1}$ (asymmetric stretch) and $1360\text{-}1290\text{ cm}^{-1}$ (symmetric stretch). The provided data shows a peak at 1374 cm^{-1} , consistent with the symmetric stretch.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for **5-Bromo-8-nitroisoquinoline**[2]

Technique	m/z	Interpretation
DCI	255	$[\text{M}+\text{H}]^+$

The presence of bromine would result in a characteristic isotopic pattern for the molecular ion peak $[\text{M}]^+$ and the $[\text{M}+\text{H}]^+$ peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ^{79}Br and ^{81}Br isotopes).

Experimental Protocols

The following protocols are based on established synthetic and analytical procedures.

Synthesis of 5-Bromo-8-nitroisoquinoline

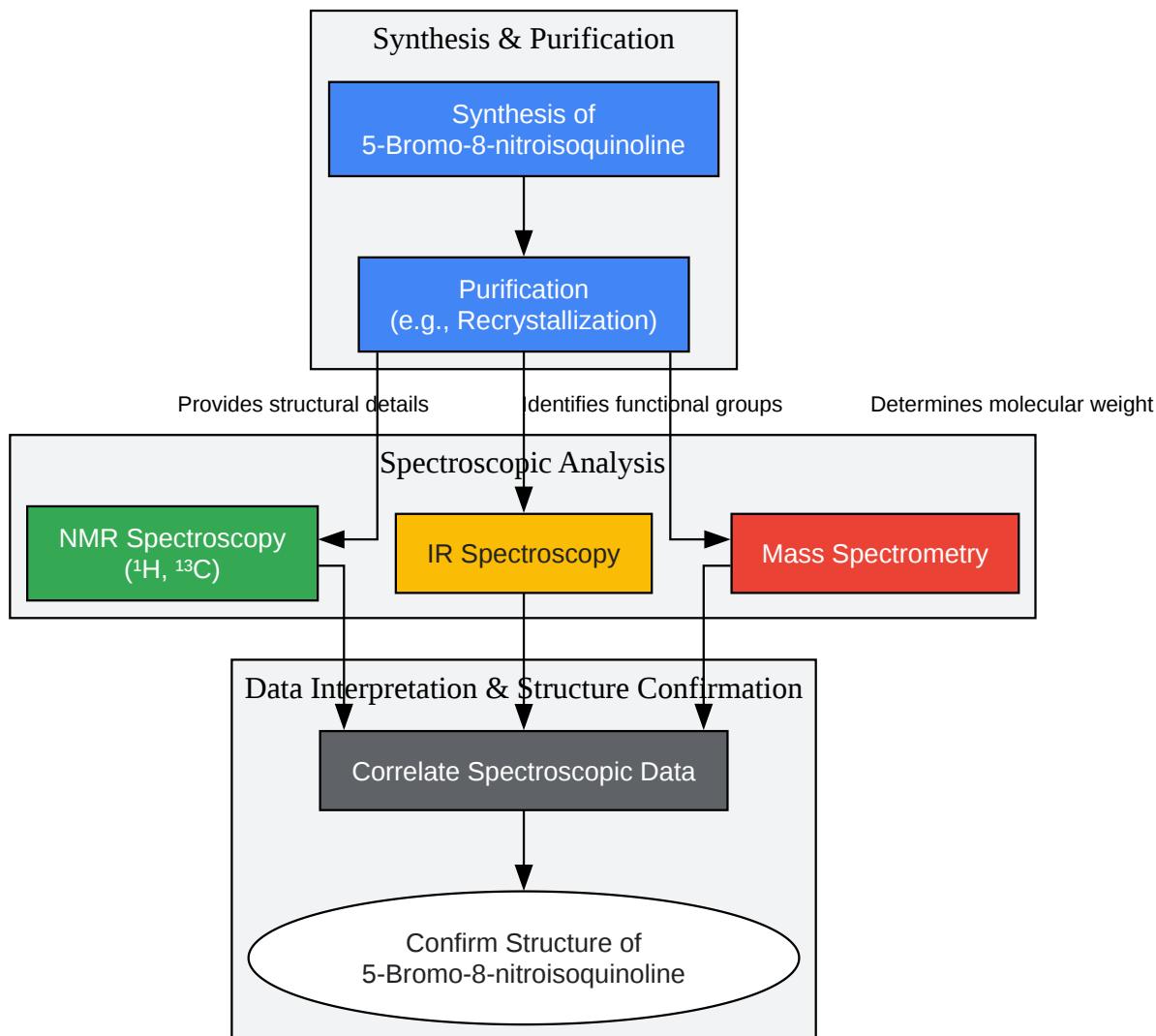
A common and efficient method for the synthesis of **5-bromo-8-nitroisoquinoline** is a one-pot procedure starting from isoquinoline.[4] This involves the bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid to yield 5-bromoisoquinoline. This is followed by an in-situ nitration with potassium nitrate to produce the final product.[4] Precise temperature control during the bromination step is crucial for selective synthesis.[4] The crude product is then purified by recrystallization from a suitable solvent system like heptane/toluene. [3]

NMR Spectroscopy

NMR spectra were acquired on a 500 MHz spectrometer.[1] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts

are reported in parts per million (ppm) relative to the residual solvent peak.

IR Spectroscopy


The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.^[1] The sample was prepared as a solution in chloroform (CHCl₃) and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis was performed using Direct Chemical Ionization (DCI).^[2] This technique provides soft ionization, often resulting in a prominent protonated molecular ion peak [M+H]⁺, which is useful for determining the molecular weight of the compound.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the characterization of a synthesized compound like **5-Bromo-8-nitroisoquinoline** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. echemi.com [echemi.com]
- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Bromo-8-nitroisoquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189721#spectroscopic-data-for-5-bromo-8-nitroisoquinoline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com